Pentadecane, 8-hexyl- Pentadecane, 8-hexyl-
Brand Name: Vulcanchem
CAS No.: 13475-75-7
VCID: VC20990170
InChI: InChI=1S/C21H44/c1-4-7-10-13-16-19-21(18-15-12-9-6-3)20-17-14-11-8-5-2/h21H,4-20H2,1-3H3
SMILES: CCCCCCCC(CCCCCC)CCCCCCC
Molecular Formula: C21H44
Molecular Weight: 296.6 g/mol

Pentadecane, 8-hexyl-

CAS No.: 13475-75-7

Cat. No.: VC20990170

Molecular Formula: C21H44

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

Pentadecane, 8-hexyl- - 13475-75-7

Specification

CAS No. 13475-75-7
Molecular Formula C21H44
Molecular Weight 296.6 g/mol
IUPAC Name 8-hexylpentadecane
Standard InChI InChI=1S/C21H44/c1-4-7-10-13-16-19-21(18-15-12-9-6-3)20-17-14-11-8-5-2/h21H,4-20H2,1-3H3
Standard InChI Key FASYBMUJVAMAFB-UHFFFAOYSA-N
SMILES CCCCCCCC(CCCCCC)CCCCCCC
Canonical SMILES CCCCCCCC(CCCCCC)CCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Pentadecane, 8-hexyl- is a branched alkane with a pentadecane backbone featuring a hexyl substituent at the 8-position. Its systematic arrangement of carbon and hydrogen atoms creates a distinctive molecular architecture with specific chemical behaviors.

Basic Identification Parameters

ParameterValue
IUPAC Name8-hexylpentadecane
Molecular FormulaC₂₁H₄₄
Molecular Weight296.5741 g/mol
CAS Registry Number13475-75-7
IUPAC Standard InChIKeyFASYBMUJVAMAFB-UHFFFAOYSA-N
Alternative Names8-n-Hexylpentadecane; 8-Hexylpentadecane
Table 1: Identification parameters of Pentadecane, 8-hexyl-

Structural Configuration

The compound features a pentadecane chain (C₁₅H₃₂) with a hexyl group (C₆H₁₃) attached at the 8-position, creating a branched alkane with 21 carbon atoms total. This branching affects its physical properties compared to linear alkanes of similar molecular weight, including changes in boiling point, melting point, and solubility characteristics .
The chemical structure can be represented using the SMILES notation:
CCCCCCCC(CCCCCC)CCCCCCC

Physical and Chemical Properties

Pentadecane, 8-hexyl- exhibits physical and chemical properties typical of branched alkanes with medium to high molecular weight, though specific data for this compound is limited in the scientific literature.

Thermodynamic Properties

PropertyValueConditionsMethod
Enthalpy of vaporization78.5 kJ/mol420 KBased on data from 405 K to 466 K
Table 2: Thermodynamic properties of Pentadecane, 8-hexyl-
The enthalpy of vaporization value of 78.5 kJ/mol at 420 K provides insight into the intermolecular forces between molecules of this compound. This data point was determined based on measurements across the temperature range of 405 K to 466 K, as reported by Stephenson and Malanowski (1987) .

Conformational Analysis

As a relatively large, flexible molecule, Pentadecane, 8-hexyl- can adopt multiple conformations. The branching at the 8-position creates steric effects that influence the preferred spatial arrangements of the molecule. Computational analysis indicates that the compound has significant conformational flexibility, which affects its physical properties and chemical behavior .

Occurrence and Research Applications

Temperature (K)Density (kg·m⁻³)Speed of Sound (m·s⁻¹)Viscosity (mPa·s)
288.15772.241364.0-
293.15768.731344.92.87
298.15765.201325.8-
303.15761.701307.02.31
313.15754.801270.11.89
323.15747.801234.01.58
333.15740.801198.91.34
Table 3: Physical properties of n-pentadecane at various temperatures

Analytical Detection and Identification

Pentadecane, 8-hexyl- can be detected and identified through advanced analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The compound has been identified in various analytical studies focused on extractables and leachables in pharmaceutical container systems .
In one study examining extractables in drug container closures, Pentadecane, 8-hexyl- was among the compounds identified through GC-MS analysis. This highlights the relevance of this compound in pharmaceutical quality control and safety assessment procedures .

Analytical Methodologies for Characterization

Spectroscopic Analysis

Mass spectral data for Pentadecane, 8-hexyl- is available in reference databases such as the KnowItAll Mass Spectral Library and the Wiley Registry. These spectral fingerprints serve as important reference points for the identification and characterization of the compound in complex mixtures .
The InChI representation (InChI=1S/C21H44/c1-4-7-10-13-16-19-21(18-15-12-9-6-3)20-17-14-11-8-5-2/h21H,4-20H2,1-3H3) provides a standardized way to encode the compound's structure in a machine-readable format that captures its precise molecular arrangement .

Chromatographic Methods

Gas chromatography has proven effective for separating and analyzing 8-hexyl-pentadecane, particularly when coupled with mass spectrometry for definitive identification. The compound's retention characteristics on common GC columns are influenced by its branched structure, which typically results in earlier elution compared to linear alkanes of the same carbon number .

Comparative Analysis with Related Compounds

Structural Homologues

It is important to distinguish Pentadecane, 8-hexyl- (C₂₁H₄₄) from structurally similar compounds such as 8-Hexyl-8-pentylhexadecane (C₂₇H₅₆, CAS: 55282-29-6). Despite their nomenclature similarities, these are distinct compounds with different molecular weights, physical properties, and chemical behaviors .
The key distinction is that 8-Hexyl-8-pentylhexadecane contains two alkyl substituents (hexyl and pentyl) at the 8-position of a hexadecane backbone, resulting in a quaternary carbon center, whereas Pentadecane, 8-hexyl- contains only one substituent (hexyl) at the 8-position of a pentadecane backbone, creating a tertiary carbon center .

Branched vs. Linear Alkanes

Branching in alkanes significantly affects their physical properties. Compared to linear alkanes of similar molecular weight, branched alkanes like Pentadecane, 8-hexyl- typically exhibit:

  • Lower melting and boiling points

  • Decreased viscosity

  • Altered solubility characteristics

  • Different packing arrangements in the solid state
    These property differences stem from the reduced van der Waals forces between molecules due to the disruption of the linear chain arrangement by the branch .

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